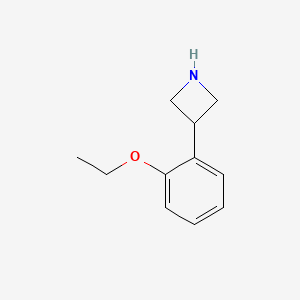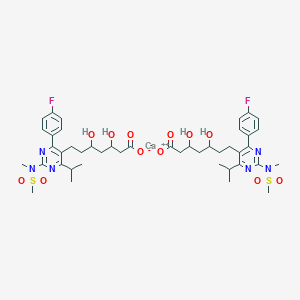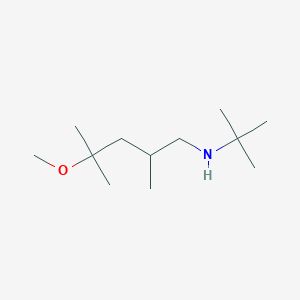
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, an azepane ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the furan-2-yl azepane and piperidin-1-yl prop-2-en-1-one intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
科学的研究の応用
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the azepane and piperidine rings may modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- N-(1-(AZEPANE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-4-METHYL-BENZAMIDE
Uniqueness
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of furan, azepane, and piperidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-[4-[2-(furan-2-yl)azepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H26N2O3/c1-2-18(22)20-12-9-15(10-13-20)19(23)21-11-5-3-4-7-16(21)17-8-6-14-24-17/h2,6,8,14-16H,1,3-5,7,9-13H2 |
InChIキー |
VSNMSDKBYCHION-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCCCC2C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


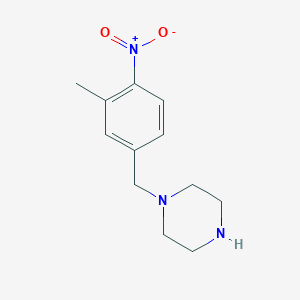
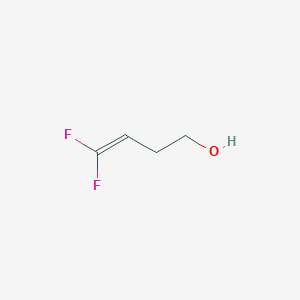
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
